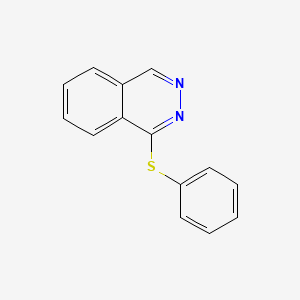

Phthalazine, 1-(phenylthio)-

Description

Context within Nitrogen Heterocyclic Chemistry

Phthalazine (B143731), with the chemical formula C₈H₆N₂, is a bicyclic aromatic organic compound. wikipedia.org It belongs to the diazine family, specifically a benzodiazine, where a benzene (B151609) ring is fused to a pyridazine (B1198779) ring. wikipedia.org This structure consists of two adjacent nitrogen atoms in one of the heterocyclic rings, a defining feature of the pyridazine system. wikipedia.org It is one of four isomers of benzodiazine, the others being quinazoline, quinoxaline, and cinnoline, which differ in the placement of the nitrogen atoms. wikipedia.org

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically significant molecules, including nucleic acids and many natural products. derpharmachemica.comopenmedicinalchemistryjournal.com The phthalazine scaffold, in particular, has been a subject of considerable research interest due to its versatile chemical reactivity and the ability to functionalize its ring system at various positions. journaljpri.comsci-hub.se This allows for the construction of diverse molecular architectures.

Significance of 1-Thio-Substituted Phthalazine Architectures

The compound of interest, Phthalazine, 1-(phenylthio)-, features a phenylthio group (a sulfur atom bonded to a phenyl group) attached to the first position of the phthalazine ring. This thioether linkage (R-S-R') is a critical functional group that significantly influences the molecule's chemical properties. wikidoc.org

The introduction of a thioether at the 1-position of the phthalazine core creates a unique electronic and steric environment. Unlike its oxygen analog (an ether), a thioether has a sulfur atom which is larger, less electronegative, and more polarizable. wikidoc.org The sulfur atom's non-bonding electrons can participate in the molecule's electronic system, and the sulfur itself can be readily oxidized to form sulfoxides and sulfones, offering further pathways for chemical modification. wikidoc.orgnih.gov

Historical Development in Phthalazine Synthesis and Functionalization

The synthesis of the phthalazine core has been established for over a century, with early methods including the condensation of ω-tetrabromorthoxylene with hydrazine (B178648). wikipedia.org However, the most prevalent and versatile methods for creating the phthalazine ring system involve the cyclocondensation of an ortho-disubstituted benzene precursor with hydrazine or its derivatives. journaljpri.comsci-hub.se

A common and historically significant pathway begins with a derivative of phthalic acid, such as phthalic anhydride (B1165640) or 2-acylbenzoic acids. sci-hub.se For example, 2-benzoyl benzoic acid can be condensed with hydrazine sulfate (B86663) to form a phthalazinone derivative. sci-hub.se This phthalazinone, a keto-hydro derivative of phthalazine, is a crucial intermediate in the synthesis of functionalized phthalazines. wikipedia.orgsci-hub.se

The functionalization at the 1-position, to generate compounds like Phthalazine, 1-(phenylthio)-, typically proceeds through a key intermediate: 1-chlorophthalazine (B19308). The phthalazinone precursor can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the oxo group with a chlorine atom. wikipedia.orgnih.gov This 1-chlorophthalazine is highly reactive toward nucleophilic substitution. researchgate.net The chlorine atom serves as an excellent leaving group, allowing for the introduction of a wide variety of functional groups.

To synthesize Phthalazine, 1-(phenylthio)-, 1-chlorophthalazine is reacted with a sulfur nucleophile, typically thiophenol (phenyl mercaptan) or its corresponding thiolate salt. researchgate.net This nucleophilic aromatic substitution reaction displaces the chloride and forms the desired C-S bond, yielding the final thioether product. This multi-step sequence—from phthalic acid derivative to phthalazinone, to 1-chlorophthalazine, and finally to the 1-thio-substituted product—represents a classic and reliable strategy for accessing this class of compounds. nih.govresearchgate.net More modern techniques, such as palladium-catalyzed cross-coupling reactions, have also been developed for synthesizing substituted phthalazines. sci-hub.se

Data Tables

Table 1: Physicochemical Properties of Phthalazine and Phthalazine, 1-(phenylthio)-

| Property | Phthalazine | Phthalazine, 1-(phenylthio)- |

| Molecular Formula | C₈H₆N₂ | C₁₄H₁₀N₂S |

| Molar Mass | 130.15 g/mol wikipedia.org | 238.31 g/mol |

| Appearance | Pale yellow needles wikipedia.org | Data not available |

| Melting Point | 90-91 °C wikipedia.org | Data not available |

| Boiling Point | 315-317 °C (decomposes) wikipedia.org | Data not available |

| Predicted XlogP | Data not available | 3.6 uni.lu |

Table 2: Examples of Synthesized Phthalazine Derivatives and Their Context

| Compound Name | Synthetic Precursor(s) / Method | Area of Research Interest | Reference(s) |

| 1-anilino-4-(arylsulfanylmethyl)phthalazines | 1-chloro-4-substituted-phthalazines and substituted anilines | Anticancer activity | nih.gov |

| N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide | 1-phenyl-4-substituted phthalazine derivatives | Antitumor activity | sioc-journal.cn |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | 2-(4-phenoxybenzoyl)benzoic acid and POCl₃ | Reactive intermediate for synthesis of various derivatives | researchgate.net |

| 4-Biphenyl-4-yl-phthalazine-1-thiol | 4-Biphenyl-4-yl-1(2H)-phthalazinone and P₂S₅ | Synthesis of phthalazine derivatives | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

149365-50-4 |

|---|---|

Molecular Formula |

C14H10N2S |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

1-phenylsulfanylphthalazine |

InChI |

InChI=1S/C14H10N2S/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H |

InChI Key |

ZFYCMRGBNKNQOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylthio Phthalazine and Analogs

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the thiated phthalazine (B143731) molecule through reactions that either form the heterocyclic ring with the thioether moiety pre-installed or introduce it in a final, efficient step.

The most direct and common method for the synthesis of 1-(phenylthio)phthalazine involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a phthalazine ring that has been pre-functionalized with a suitable leaving group, typically a halogen, at the 1-position. The activity of a halogen atom on the phthalazine ring is analogous to that in 2- or 4-haloquinolines, making it susceptible to displacement by nucleophiles. longdom.org

In this reaction, a precursor such as 1-chlorophthalazine (B19308) is treated with a sulfur-based nucleophile, like thiophenol or its salt (e.g., sodium thiophenolate). The reaction proceeds via the addition of the nucleophilic sulfur atom to the carbon bearing the leaving group, followed by the elimination of the halide ion to yield the final 1-(phenylthio)phthalazine product. aun.edu.eg The reactivity of the halo-phthalazine is enhanced by the presence of the ring nitrogen atoms, which stabilize the intermediate Meisenheimer complex through inductive and mesomeric effects. nih.gov This method is highly effective for introducing a variety of aryl and alkyl thioether moieties onto the phthalazine core.

Table 1: Nucleophilic Aromatic Substitution for 1-(Phenylthio)phthalazine Analogs

| Precursor | Nucleophile | Reagents/Conditions | Product |

| 1-Chlorophthalazine | Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(Phenylthio)phthalazine |

| 1,4-Dichlorophthalazine | Thiophenol (1 eq.) | Base, controlled conditions | 1-Chloro-4-(phenylthio)phthalazine |

| 1-Chloro-4-methylphthalazine | Thiophenol | Base, Solvent | 4-Methyl-1-(phenylthio)phthalazine aun.edu.eg |

| 1-Chlorophthalazine | p-Toluenethiol | Base, Solvent | 1-(p-Tolylthio)phthalazine |

Cyclocondensation reactions build the phthalazine's heterocyclic ring from acyclic or simpler cyclic precursors. These methods involve the reaction between a compound containing a 1,4-dicarbonyl or equivalent functionality with hydrazine (B178648) or its derivatives. researchgate.net

A prominent example is the reaction of 2-acylbenzoic acids with hydrazine hydrate (B1144303). longdom.org The initial step is the formation of a hydrazone with the ketone carbonyl group, followed by an intramolecular cyclization and dehydration to form the phthalazinone ring system. To obtain a 1-(phenylthio)phthalazine derivative through this route, the resulting phthalazinone would need to be converted to a 1-halophthalazine (e.g., using POCl₃) and then subjected to a nucleophilic substitution as described previously. nih.gov

Another cyclocondensation approach involves the reaction of substituted o-dialdehydes with hydrazine. For instance, 2-formylbenzaldehydes, which can be synthesized from 2-bromobenzaldehyde (B122850) acetals via lithiation and formylation followed by deprotection, undergo condensative cyclization with hydrazine to yield phthalazines. dntb.gov.uaresearchgate.net

Table 2: Cyclocondensation Strategies for Phthalazine Core Synthesis

| Precursors | Reagents/Conditions | Intermediate/Product |

| 2-Acylbenzoic acid, Hydrazine hydrate | Refluxing ethanol | 4-Substituted phthalazin-1(2H)-one longdom.org |

| 2-(Bromomethyl)benzaldehyde, Arylhydrazine | Base, FeCl₃ catalyst | 2-Substituted 1,2-dihydrophthalazine (B1244300) longdom.org |

| Substituted 2-formylbenzaldehyde, Hydrazine | Ethanol, 0 °C to 23 °C | Substituted Phthalazine dntb.gov.ua |

Precursor-Based Syntheses

These methods rely on readily available starting materials that are elaborated into the phthalazine core. Phthalic anhydride (B1165640) and functionalized benzoic acids are common and versatile precursors.

Phthalic anhydride is a widely used and commercially available precursor for the synthesis of phthalazinone derivatives. The reaction of phthalic anhydride with hydrazine hydrate, typically in a solvent like acetic acid, is a standard method to produce 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). longdom.orgnih.gov Similarly, reacting phthalic anhydride with substituted hydrazines, such as phenylhydrazine, can yield N-substituted phthalazinones. researchgate.net

These phthalazinone intermediates are crucial for further functionalization. For example, phthalhydrazide (B32825) can be treated with reagents like phosphorus oxychloride (POCl₃) to generate 1,4-dichlorophthalazine. nih.gov This di-halogenated intermediate is a versatile substrate for sequential nucleophilic substitution reactions, allowing for the controlled introduction of a phenylthio group at the 1-position and another substituent at the 4-position.

Functionalized benzoic acid derivatives, particularly 2-aroylbenzoic acids, serve as excellent precursors for 4-substituted phthalazin-1-ones. longdom.orgresearchgate.net These starting materials are often prepared through a Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride in the presence of a Lewis acid like aluminum chloride. longdom.org

The subsequent cyclization of the 2-aroylbenzoic acid with hydrazine hydrate proceeds readily to form the phthalazinone ring. longdom.org This approach is advantageous as it installs a desired substituent at the 4-position of the phthalazine core from the outset. The resulting 4-aryl-phthalazin-1-one can then be converted to the corresponding 1-chloro-4-arylphthalazine, which can undergo nucleophilic substitution with thiophenol to yield a 4-aryl-1-(phenylthio)phthalazine analog. nih.gov

Table 3: Phthalazine Synthesis from Benzoic Acid Derivatives

| Precursor | Key Reaction | Intermediate Product |

| 2-(4-Aminobenzoyl)benzoic acid | Condensation with hydrazine hydrate | 4-(4-Aminophenyl)phthalazin-1(2H)-one bu.edu.eg |

| 2-Aroylbenzoic acid | Condensation with hydrazine hydrate | 4-Aryl-phthalazin-1(2H)-one longdom.org |

| 3-Methoxy benzoic acid | Chloroformylation, bromination, Wittig olefination, then hydrazine cyclization | Substituted phthalazine derivative longdom.org |

Catalytic Methods in Thio-Phthalazine Synthesis

The synthesis of 1-(phenylthio)phthalazine and its analogs predominantly relies on transition-metal-catalyzed cross-coupling reactions. These methods typically involve the reaction of a 1-halophthalazine, such as 1-chlorophthalazine or 1-bromophthalazine, with thiophenol or its derivatives in the presence of a suitable catalyst system. Palladium and copper complexes are the most commonly employed catalysts for this transformation, offering high yields and broad functional group tolerance. researchgate.netnih.gov

Palladium-Catalyzed C-S Cross-Coupling:

Palladium-catalyzed reactions are a cornerstone for the formation of C-S bonds in aromatic systems. nih.gov The general mechanism involves the oxidative addition of the 1-halophthalazine to a low-valent palladium(0) species, followed by reaction with a thiolate anion (formed from thiophenol and a base), and subsequent reductive elimination to yield the 1-(phenylthio)phthalazine product and regenerate the palladium(0) catalyst.

The choice of ligand is critical for the efficiency of the catalytic cycle. While chelating bisphosphine ligands have been traditionally used, recent studies have shown that monophosphine ligands can lead to more effective catalysis, even allowing reactions to proceed at room temperature with soluble bases. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Aryl Thioethers

| Entry | Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 120 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |

| 3 | Pd(OAc)₂ | AlPhos (L5) | K₂CO₃ | THF | Room Temp |

This table presents typical conditions reported for palladium-catalyzed C-S cross-coupling reactions of aryl halides with thiols and is illustrative of the methodologies applicable to the synthesis of 1-(phenylthio)phthalazine. nih.govclockss.org

Copper-Catalyzed C-S Cross-Coupling:

Copper-catalyzed methods, often referred to as Ullmann-type reactions, provide a valuable and more economical alternative to palladium-based systems for the synthesis of aryl thioethers. researchgate.net These reactions typically utilize a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. The reaction proceeds through the formation of a copper(I)-thiolate intermediate, which then reacts with the 1-halophthalazine. organic-chemistry.org

Innovations in this area include the development of ligand-free systems and the use of photoinduced, copper-catalyzed cross-couplings that can be performed under very mild conditions, such as at 0°C or even lower. organic-chemistry.org These photoinduced methods are proposed to proceed via a single-electron transfer (SET) mechanism involving radical intermediates. organic-chemistry.org

Table 2: Exemplary Conditions for Copper-Catalyzed Synthesis of Aryl Thioethers

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| 1 | CuI | None | K₂CO₃ | DMF | 110 |

| 2 | CuI | Phenanthroline | Cs₂CO₃ | NMP | 120 |

| 3 | CuI | None | K₃PO₄ | DMSO | 90 |

This table showcases common conditions for copper-catalyzed C-S cross-coupling reactions, which are applicable for the synthesis of 1-(phenylthio)phthalazine and its analogs.

Visible-Light-Promoted Catalyst-Free C-S Cross-Coupling:

Recent advancements have led to the development of visible-light-driven, catalyst-free methods for the formation of C-S bonds between thiols and aryl halides. nih.gov These reactions are believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the thiolate anion and the aryl halide. Upon absorption of visible light, an intermolecular charge transfer occurs, leading to the formation of thiyl and aryl radicals that subsequently combine to form the desired product. This approach offers a milder and more sustainable alternative to traditional metal-catalyzed methods.

In the context of synthesizing 1-(phenylthio)phthalazine, this method would involve the irradiation of a mixture of a 1-halophthalazine and thiophenol in the presence of a base.

Advanced Spectroscopic and Structural Characterization of 1 Phenylthio Phthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 1-(Phenylthio)phthalazine is expected to display distinct signals corresponding to the protons of the phthalazine (B143731) and phenyl rings. The phthalazine moiety contains four aromatic protons, while the phenylthio group contributes five. Due to the electron-withdrawing nature of the nitrogen atoms in the phthalazine ring and the influence of the sulfur atom, these two sets of aromatic protons would appear in different regions of the spectrum, typically between 7.0 and 9.5 ppm.

The protons on the benzene (B151609) ring of the phthalazine core (H-5, H-6, H-7, H-8) would likely resonate at lower fields (further downfield) compared to the phenyl group protons, a characteristic feature for nitrogen-containing aromatic heterocycles. The proton adjacent to the carbon bearing the phenylthio group (H-4) is anticipated to be significantly shifted. The protons of the phenyl group attached to the sulfur atom would likely appear as a complex multiplet system.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Phenylthio)phthalazine Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phthalazine Ring Protons | 7.5 - 9.0 | Multiplets (m) |

| Phenyl Ring Protons | 7.2 - 7.6 | Multiplets (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-(Phenylthio)phthalazine, a total of 14 distinct carbon signals are expected, corresponding to the 8 carbons of the phthalazine ring and the 6 carbons of the phenyl ring.

The carbon atom (C-1) directly attached to the electron-donating sulfur atom is expected to be significantly shielded and appear at a distinct upfield position compared to other quaternary carbons. Conversely, the carbons adjacent to the nitrogen atoms in the phthalazine ring would be deshielded and appear at a lower field. The chemical shifts for the aromatic carbons of both rings are predicted to fall within the typical range of 120-160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Phenylthio)phthalazine Predicted data based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Phthalazine) | 155 - 165 |

| Other Phthalazine Ring Carbons | 120 - 140 |

| C-ipso (Phenyl) | 130 - 135 |

| Other Phenyl Ring Carbons | 125 - 130 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-(Phenylthio)phthalazine would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the phthalazine and phenyl rings.

C=N Stretching: A characteristic absorption for the imine bond within the phthalazine ring is expected in the 1500-1650 cm⁻¹ region.

C-S Stretching: A weak absorption band corresponding to the carbon-sulfur bond is typically observed in the 600-800 cm⁻¹ range.

Out-of-Plane C-H Bending: Strong absorption bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for 1-(Phenylthio)phthalazine Predicted data based on characteristic functional group frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C=N Stretch | 1500 - 1650 | Medium |

| C-S Stretch | 600 - 800 | Weak |

| Aromatic C-H Bending | 690 - 900 | Strong |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The monoisotopic mass of 1-(Phenylthio)phthalazine (C₁₄H₁₀N₂S) is 238.056 g/mol .

In EIMS, the molecule is ionized by a high-energy electron beam, often leading to extensive fragmentation. The mass spectrum of 1-(Phenylthio)phthalazine would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 238. The fragmentation pattern would likely involve the cleavage of the C-S bond, which is a relatively weak point in the structure. This would lead to characteristic fragment ions corresponding to the phthalazine cation and the phenylthio radical, or vice versa. Further fragmentation of the phthalazine ring system would also be expected.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. For 1-(Phenylthio)phthalazine, HRMS would confirm the elemental composition of C₁₄H₁₀N₂S by matching the experimentally measured mass of the molecular ion to its calculated exact mass. Predicted HRMS data for various adducts are available.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 1-(Phenylthio)phthalazine Adducts Data sourced from PubChem predictions.

| Adduct | Calculated m/z |

| [M+H]⁺ | 239.06375 |

| [M+Na]⁺ | 261.04569 |

| [M+NH₄]⁺ | 256.09029 |

| [M+K]⁺ | 277.01963 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Experimental data on the UV-Vis absorption and emission spectra of 1-(phenylthio)phthalazine are not available in the reviewed literature.

Solid-State Structure Determination: Single Crystal X-ray Diffraction (XRD)

Crystallographic data and details of the single-crystal X-ray diffraction analysis for 1-(phenylthio)phthalazine have not been reported in the searched scientific literature.

Reactivity and Mechanistic Investigations of 1 Phenylthio Phthalazine Scaffolds

General Reactivity of the Phthalazine (B143731) Heterocyclic System

The phthalazine scaffold, a benzo-annulated pyridazine (B1198779) system, possesses a distinct reactivity profile governed by the two adjacent nitrogen atoms within its heterocyclic ring. wikipedia.org These nitrogen atoms exert an electron-withdrawing effect, which reduces the aromaticity of the heterocyclic portion and significantly influences the electron density distribution across the molecule. This electronic characteristic makes the carbon atoms of the pyridazine ring, particularly C1 and C4, electrophilic and thus susceptible to nucleophilic attack. longdom.orgzenodo.org

The reactivity of the phthalazine system is analogous in some respects to that of 2- or 4-halogenoquinolines, where the halogen atom is readily displaced by nucleophiles. longdom.org In phthalazine derivatives, substituents at the C1 and C4 positions, such as halogens, can be effectively replaced by a variety of nucleophilic reagents, including amines (primary and secondary), alkoxides, azides, and hydrazine (B178648). zenodo.orgresearchgate.net This susceptibility to nucleophilic aromatic substitution serves as a cornerstone for the functionalization of the phthalazine core and the synthesis of diverse derivatives. longdom.org

Furthermore, the phthalazine system can act as a building block for more complex fused heterocyclic compounds. longdom.orgresearchgate.net For instance, phthalhydrazide (B32825) (phthalazine-1,4-dione) reacts with acetylenic compounds like acetylene (B1199291) dicarboxylates in the presence of N-heterocycles to form fused systems. longdom.org Reactions of substituted phthalazines with ynamines can lead to several patterns of ring transformation, including addition-cyclization-denitrogenation to yield naphthalene (B1677914) derivatives, or addition-cyclization-ring expansion to form benzodiazocine derivatives. longdom.org Oxidation of the phthalazine ring with reagents like alkaline potassium permanganate (B83412) results in cleavage of the benzene (B151609) ring to yield a pyridazine dicarboxylic acid. wikipedia.org Conversely, reduction with zinc and hydrochloric acid can lead to the decomposition of the heterocyclic ring, forming orthoxylylene diamine. wikipedia.org The basic nature of the nitrogen atoms also allows for the formation of addition products with alkyl iodides. wikipedia.org

Chemical Transformations of the Phenylthio Moiety

The phenylthio group (PhS-) is a versatile functional moiety in organic synthesis, valued for its unique electronic properties and predictable reactivity. tandfonline.com When attached to the C1 position of a phthalazine ring, it significantly influences the scaffold's chemical behavior. Divalent sulfur has the ability to stabilize various electronic arrangements on the atom it is attached to, making the C-S bond relatively stable under many conditions but susceptible to specific transformations. tandfonline.com

One of the most powerful transformations of the phenylthio group is its reductive cleavage to generate highly reactive organometallic intermediates. The use of aromatic radical-anions can replace the phenylthio group with lithium, providing an effective method for producing organolithium compounds under mild conditions. tandfonline.com This process is particularly useful for generating less stable organolithiums that are otherwise difficult to access. tandfonline.com

The phenylthio group also functions as an efficient leaving group, particularly in the form of thiophenolate, which is a stable anion. st-andrews.ac.ukescholarship.org This property is harnessed in N-heterocyclic carbene (NHC)-catalyzed reactions where α-phenylthioaldehydes serve as precursors to acyl azolium intermediates. st-andrews.ac.ukescholarship.org In these reactions, the thiophenolate is eliminated and can be harnessed as an in situ nucleophile to facilitate catalyst turnover, leading to the formation of thiol esters. st-andrews.ac.ukescholarship.org The phenylthiocarbonyl group, an active thiol ester, can participate in various useful chemical transformations, including thiol-thioester exchanges, which are efficient in water at neutral pH and are utilized in chemoselective ligation processes for synthesizing peptide conjugates and cyclic peptides. acs.org

Ring-Opening and Cyclization Pathways

The 1-(phenylthio)phthalazine scaffold and its precursors are involved in various ring-forming and ring-opening reactions, leading to a diverse array of heterocyclic structures. The synthesis of the core phthalazinone ring itself often proceeds via the cyclization of precursors like o-acylbenzoic acids with hydrazine derivatives. bu.edu.eg The specific reaction conditions can dictate the final product, demonstrating a key principle in heterocyclic synthesis.

A notable example of controlled cyclization is the reaction of anhydride (B1165640) precursors with hydrazine hydrate (B1144303). mdpi.com Depending on the temperature and reaction time, the pathway can be directed by either kinetic or thermodynamic control. At lower temperatures, a 5-exo cyclization is favored, leading to the kinetically stable N-aminophthalimide products. mdpi.com Conversely, at elevated temperatures (reflux), the reaction proceeds via a 6-endo cyclization to yield the thermodynamically more stable phthalazine-1,4-dione products. mdpi.com This selectivity allows for the targeted synthesis of distinct isomeric structures from a common starting material. mdpi.com

Phthalazine derivatives can also undergo subsequent cyclization reactions to build more complex, fused heterocyclic systems. For example, hydrazino-phthalazine derivatives can be treated with reagents like formic acid or acetic anhydride to afford fused triazolophthalazine structures. zenodo.orgresearchgate.net In some cases, reactions can involve an initial ring cleavage followed by a subsequent cyclization. The reaction of N-(methyleneamino) phthalimide (B116566) with aromatic hydrocarbons under Friedel-Crafts conditions, for instance, involves ring cleavage, cyclization, and the elimination of an aldehyde to form aryl phthalazinone derivatives. bu.edu.eg

| Precursor(s) | Reagent/Condition | Cyclization Pathway | Product Type |

| Isobenzofuran-1,3-dione | Hydrazine hydrate (0°C) | 5-exo (Kinetic) | N-Aminophthalimide mdpi.com |

| Isobenzofuran-1,3-dione | Hydrazine hydrate (reflux) | 6-endo (Thermodynamic) | Phthalazine-1,4-dione mdpi.com |

| 1-Hydrazinobenzo[g]phthalazinone | Formic Acid | Intramolecular Cyclization | Triazolophthalazinone zenodo.orgresearchgate.net |

| Phthalazine Acetohydrazide | Ethyl Acetoacetate (reflux) | 5-exo-trig | Dihydropyrazolone fayoum.edu.eg |

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 1-(phenylthio)phthalazine is characterized by its interactions with both nucleophiles and electrophiles, primarily dictated by the electronic properties of the phthalazine ring and the attached phenylthio group.

Nucleophilic Reactivity: The C1 position of the phthalazine ring is electron-deficient due to the influence of the adjacent nitrogen atoms, making it a prime target for nucleophilic attack. The phenylthio group at this position can function as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that of 1-chlorophthalazine (B19308) derivatives, where the chlorine atom is readily displaced by a wide range of nucleophiles. zenodo.orgresearchgate.net Strong nucleophiles can replace the phenylthio group to form new C-N, C-O, or C-C bonds. The versatility of the phenylthio group also stems from its ability to be reductively cleaved by aromatic radical-anions, which effectively generates a carbanion on the phthalazine ring that can then act as a potent nucleophile itself in subsequent reactions. tandfonline.com

Electrophilic Reactivity: Electrophilic attack on the 1-(phenylthio)phthalazine scaffold primarily occurs at the nitrogen atoms. The lone pair of electrons on each nitrogen atom imparts basic properties to the molecule, allowing it to react with electrophiles such as alkyl iodides to form quaternary ammonium-type addition products. wikipedia.org Electrophilic substitution on the benzene portion of the phthalazine ring is generally difficult without strongly activating groups, as the pyridazine ring has a deactivating effect.

| Reaction Type | Reagent Class | Site of Attack | Resulting Transformation |

| Nucleophilic Substitution | Amines, Alkoxides, Azides | C1 Carbon | Displacement of Phenylthio Group zenodo.orgresearchgate.net |

| Reductive Cleavage | Aromatic Radical-Anions | C1-S Bond | Formation of a C1-Lithio Intermediate tandfonline.com |

| Electrophilic Addition | Alkyl Halides | Ring Nitrogen Atoms | N-Alkylation (Quaternization) wikipedia.org |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving 1-(phenylthio)phthalazine is crucial for controlling reaction outcomes and designing synthetic pathways. The key mechanistic pathways include nucleophilic aromatic substitution, controlled cyclization, and transformations involving the phenylthio group.

The mechanism for nucleophilic aromatic substitution (SNAr) on the phthalazine ring typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group—in this case, the thiophenolate anion (PhS⁻)—is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The selective formation of different cyclized products from the same precursor is explained by the principles of kinetic versus thermodynamic control. mdpi.com In the reaction of anhydrides with hydrazine, the formation of the N-aminophthalimide via a 5-exo cyclization is faster and kinetically favored at lower temperatures. mdpi.com However, this product can revert to an intermediate that, at higher temperatures, has sufficient energy to overcome the larger activation barrier for the 6-endo cyclization, leading to the more stable phthalazine-1,4-dione, the thermodynamic product. mdpi.com

A specific mechanism has been elucidated for the transformation of α-phenylthioaldehydes catalyzed by N-heterocyclic carbenes (NHCs). st-andrews.ac.ukescholarship.org The reaction is initiated by the formation of a Breslow intermediate. This intermediate then undergoes a redox rearrangement involving the elimination of the stable thiophenolate anion. The thiophenolate then acts as an internal nucleophile, executing a "rebound addition" to the newly generated acyl azolium intermediate. st-andrews.ac.ukescholarship.org This final step regenerates the NHC catalyst and produces the corresponding thiol ester product. st-andrews.ac.ukescholarship.org

Computational and Theoretical Chemistry of 1 Phenylthio Phthalazine Systems

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone in the quantum chemical analysis of molecular systems, providing a balance between computational cost and accuracy. For phthalazine (B143731) derivatives, DFT calculations are instrumental in elucidating their fundamental properties.

The three-dimensional arrangement of atoms in 1-(phenylthio)phthalazine is crucial for its interactions and reactivity. Geometry optimization using DFT, for instance at the B3LYP/6-311++G(d,p) level of theory, can predict the most stable conformation of the molecule. This process involves finding the minimum energy structure on the potential energy surface.

For 1-(phenylthio)phthalazine, a key conformational aspect is the dihedral angle between the phthalazine and phenyl rings, defined by the C-S-C-N linkage. The interplay of steric hindrance and electronic effects, such as conjugation between the sulfur lone pairs and the aromatic systems, dictates the preferred orientation of the phenylthio substituent relative to the phthalazine core. Conformational analysis of similar acyclic compounds with oxygen-sulfur interactions has shown a preference for specific rotamers due to stereoelectronic effects. In the case of 1-(phenylthio)phthalazine, it is anticipated that the molecule adopts a non-planar conformation to minimize steric clashes, while still allowing for some degree of electronic communication between the two ring systems. The final optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are essential for understanding its structural characteristics.

Table 1: Hypothetical Optimized Geometrical Parameters for 1-(Phenylthio)phthalazine (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and based on general principles of related molecular structures, as specific computational data for 1-(phenylthio)phthalazine is not readily available in the cited literature.

| Parameter | Value |

| C-S Bond Length (Phthalazine-S) | 1.78 Å |

| C-S Bond Length (Phenyl-S) | 1.77 Å |

| C-S-C Bond Angle | 103.5° |

| Phthalazine-Phenyl Dihedral Angle | 45-60° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For 1-(phenylthio)phthalazine, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, particularly the sulfur atom and the phenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient phthalazine ring system, making it the site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. libretexts.org A smaller gap suggests higher reactivity and lower stability. Theoretical investigations on para-substituted 3-phenylbenzo[d]thiazole-2(3H)-imine have shown that the HOMO-LUMO gap is influenced by the nature of the substituents. researchgate.net For 1-(phenylthio)phthalazine, the presence of the phenylthio group is expected to modulate the HOMO-LUMO gap compared to the parent phthalazine molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-(Phenylthio)phthalazine This table is illustrative and based on general principles of related molecular structures, as specific computational data for 1-(phenylthio)phthalazine is not readily available in the cited literature.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.0 | Localized on the phthalazine ring |

| HOMO | -5.5 to -6.0 | Localized on the phenylthio moiety |

| HOMO-LUMO Gap | 3.5 to 4.5 | Indicator of chemical reactivity |

Excited State Dynamics and Intersystem Crossing

The photophysical properties of 1-(phenylthio)phthalazine are governed by its behavior in electronically excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). The subsequent decay pathways determine its fluorescence, phosphorescence, and photochemical reactivity.

Excited state dynamics simulations, often employing methods like Time-Dependent DFT (TD-DFT), can map out the potential energy surfaces of the excited states and identify pathways for relaxation. For heterocyclic molecules, non-radiative decay processes such as internal conversion (IC) and intersystem crossing (ISC) are often significant. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.com For phthalazine derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR). japsonline.com

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For 1-(phenylthio)phthalazine, relevant descriptors would include parameters derived from its 3D structure (e.g., molecular volume, surface area), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and hydrophobicity (logP).

By employing statistical methods like multiple linear regression or partial least squares, a QSAR model can be constructed that relates these descriptors to the observed biological activity. apacsci.com Such models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. For instance, a 3D-QSAR study on phthalazine derivatives as VEGFR-2 inhibitors identified key steric and electrostatic fields that are crucial for activity. dntb.gov.ua While a specific QSAR model for 1-(phenylthio)phthalazine is not available, the general principles derived from studies on related phthalazines are applicable.

Table 3: Common Descriptors in QSAR Studies of Phthalazine Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs electrostatic and orbital interactions with the target. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences the fit of the molecule into the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Describes the overall shape and branching of the molecule. |

Molecular Docking for Ligand-Target Interactions (Chemical perspective)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. samipubco.com From a chemical perspective, this method provides valuable insights into the intermolecular interactions that stabilize the ligand-receptor complex.

For 1-(phenylthio)phthalazine, molecular docking could be employed to investigate its potential binding to a specific protein target. The process involves generating multiple conformations of the ligand and placing them within the active site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable binding mode.

The key interactions that can be analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The phthalazine moiety, with its nitrogen atoms, can act as a hydrogen bond acceptor. The phenyl and phthalazine rings can engage in pi-pi stacking or pi-cation interactions with aromatic residues in the protein's active site. The phenylthio group can contribute to hydrophobic interactions. Docking studies on other phthalazine derivatives have successfully identified key binding interactions with targets like VEGFR-2 and EGFR, providing a rationale for their inhibitory activity. japsonline.comnih.gov

Table 4: Potential Intermolecular Interactions of 1-(Phenylthio)phthalazine in a Protein Binding Site

| Interaction Type | Potential Interacting Groups on 1-(Phenylthio)phthalazine | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Phthalazine nitrogen atoms | Hydrogen bond donors (e.g., Ser, Thr, Lys) |

| Hydrophobic Interactions | Phenyl and phthalazine rings, thioether linkage | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) |

| Pi-Pi Stacking | Phenyl and phthalazine rings | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Pi-Sulfur Interactions | Sulfur atom | Aromatic residues |

Applications in Materials Science and Catalysis

Organic Electronics and Optoelectronics

The development of organic materials for electronic and optoelectronic devices is a rapidly advancing field. The molecular architecture of 1-(phenylthio)phthalazine, which combines an electron-deficient phthalazine (B143731) ring with a potentially electron-donating phenylthio group, suggests its utility in creating donor-π-acceptor (D-π-A) systems. Such systems are fundamental to the function of many organic electronic devices.

Phthalazine derivatives are recognized for their potential as luminescent materials and fluorescence probes. The extended π-conjugated system of the phthalazine core is conducive to fluorescence. The chemiluminescence of related phthalazine derivatives, such as luminol, is a well-known phenomenon with analytical applications.

The 1-(phenylthio)phthalazine structure could be engineered to act as a "turn-on" or "turn-off" fluorescent sensor. For instance, the sulfur atom in the phenylthio group is susceptible to oxidation. Such a chemical transformation would alter the electronic properties of the molecule, potentially leading to a detectable change in its fluorescence intensity or wavelength. This principle is utilized in designing probes for reactive oxygen species. Similarly, functionalization of the phenyl ring could create specific binding sites for analytes, modulating the fluorescence output upon interaction. Probes based on other heterocyclic systems have been developed for detecting various species, including biothiols, demonstrating the viability of this approach. A large Stokes shift—the difference between the absorption and emission maxima—is a desirable characteristic for fluorescent probes to avoid self-quenching and measurement errors, a feature that has been successfully engineered into other nitrogen-containing heterocyclic probes.

Organic Light-Emitting Diodes (OLEDs): The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive and charge-transport layers. Materials with good charge carrier mobility and high photoluminescence quantum yields are essential. The donor-acceptor nature that can be imparted to phthalazine derivatives makes them suitable candidates for OLED applications. In 1-(phenylthio)phthalazine, the phthalazine core can act as an electron-accepting unit, while the phenylthio group can serve as a donor. This intramolecular charge transfer character is beneficial for creating efficient emitters, particularly for achieving thermally activated delayed fluorescence (TADF) or phosphorescence. By modifying the substituents on the phenyl ring or the phthalazine core, the HOMO/LUMO energy levels can be tuned to optimize charge injection and transport, as well as to control the emission color.

Organic Field-Effect Transistors (OFETs): OFETs are key components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Organic molecules with ordered packing in the solid state and significant intermolecular electronic coupling tend to exhibit higher mobilities. The planar structure of the phthalazine core could facilitate π-π stacking, a key interaction for efficient charge transport. The phenylthio group can influence the molecular packing and solubility of the material, which is crucial for device fabrication from solution. The development of n-channel (electron-transporting) materials remains a challenge in organic electronics, and the electron-deficient nature of the phthalazine ring suggests that its derivatives could be explored for this purpose.

Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are crucial for applications in optical data storage, signal processing, and frequency conversion. Organic molecules with large hyperpolarizabilities are of particular interest due to their fast response times and high NLO efficiency. A key strategy for designing potent NLO molecules is to create a push-pull system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT), which is a major contributor to high NLO responses.

The 1-(phenylthio)phthalazine scaffold fits this design principle. The phthalazine ring system can serve as the acceptor, while the phenylthio group acts as the donor. Theoretical and experimental studies on other condensed phthalazine compounds have confirmed their NLO behavior. Density Functional Theory (DFT) calculations are often employed to predict the first hyperpolarizability (β₀), a key measure of a molecule's NLO activity. For related condensed phthalazine systems, significant β₀ values have been calculated, indicating their potential as NLO materials.

| Compound | Dipole Moment (μ, Debye) | Average Polarizability (α, esu) | First Hyperpolarizability (β₀, esu) |

|---|---|---|---|

| Condensed Phthalazine 1 | 4.16 | 36.16 x 10⁻²⁴ | 15.28 x 10⁻³⁰ |

| Condensed Phthalazine 2 | 2.88 | 32.89 x 10⁻²⁴ | 3.89 x 10⁻³⁰ |

*Data derived from theoretical calculations on related condensed phthalazine structures, illustrating the NLO potential of the phthalazine core.

The data in Table 1, from a study on related phthalazine derivatives, shows that modifications to the donor and acceptor groups significantly impact the NLO properties. This suggests that the NLO response of 1-(phenylthio)phthalazine could be further tuned by introducing strong donor or acceptor substituents on the phenyl ring.

Catalytic Applications

The unique electronic and structural features of 1-(phenylthio)phthalazine also make it a candidate for applications in catalysis, both as a ligand for metal catalysts and in the field of organocatalysis.

Nitrogen- and sulfur-containing heterocyclic compounds are widely used as ligands in transition metal catalysis. The two adjacent nitrogen atoms in the phthalazine ring and the sulfur atom of the phenylthio group provide multiple potential coordination sites for metal ions. This allows 1-(phenylthio)phthalazine to act as a bidentate (N,N or N,S) or potentially a tridentate ligand. The coordination of a metal center can tune the electronic properties of the catalyst, influencing its reactivity and selectivity. The steric and electronic properties of the ligand can be systematically altered by modifying the substituents on the phenyl group, providing a means to fine-tune the performance of the resulting metal complex for specific catalytic transformations.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in chemical synthesis. While 1-(phenylthio)phthalazine itself is not typically a catalyst, the phthalazine scaffold is often incorporated into more complex molecules that are synthesized using organocatalytic methods. For example, asymmetric cascade reactions catalyzed by chiral organic molecules like quinidine-derived squaramide have been used to produce complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives in high yields and enantioselectivities. This demonstrates that the phthalazine core is a robust structural motif that is compatible with and can be integrated into molecules prepared through sophisticated organocatalytic pathways.

Supramolecular Catalysis

There is no specific information available in the scientific literature regarding the use of "Phthalazine, 1-(phenylthio)-" in the field of supramolecular catalysis. While phthalazine-containing ligands have been used to create binuclear metal complexes with catalytic applications, studies detailing the catalytic activity of supramolecular structures explicitly incorporating 1-(phenylthio)phthalazine are absent. mdpi.com The potential for this compound to act as a building block in larger, catalytically active supramolecular systems remains an unexplored area of research.

Supramolecular Assemblies and Host-Guest Chemistry

Similarly, there is a lack of specific research on the involvement of "Phthalazine, 1-(phenylthio)-" in the formation of supramolecular assemblies or its participation in host-guest chemistry. The design and synthesis of supramolecular coordination complexes often rely on ligands with specific functionalities to direct the self-assembly process and to create cavities for guest molecules. nih.govscilit.com Phthalazine derivatives can serve as such ligands. mdpi.comresearchgate.net For instance, Schiff bases derived from hydralazine, a related phthalazine compound, can act as receptors for transition metals. mdpi.com However, the specific interactions and potential for "Phthalazine, 1-(phenylthio)-" to form distinct host-guest complexes or self-assemble into larger ordered structures have not been reported. The influence of the phenylthio- substituent on the electronic and steric properties of the phthalazine core, which would be crucial for its role in supramolecular chemistry, has not been a subject of detailed investigation in the available literature.

Conclusion and Outlook

Current Achievements in 1-(Phenylthio)phthalazine Research

Research into phthalazine (B143731) derivatives has yielded a wealth of knowledge, which can be extrapolated to understand the potential of 1-(phenylthio)phthalazine. Key achievements in the broader field that are relevant to this specific compound include:

Synthetic Methodologies: The synthesis of thioether-substituted phthalazines is generally achieved through the nucleophilic substitution of a leaving group, typically a halogen, on the phthalazine ring with a corresponding thiolate. The reaction of 1-chlorophthalazine (B19308) with thiophenol or its derivatives is a common and effective method for creating the C-S bond present in 1-(phenylthio)phthalazine. scilit.com Various catalysts and reaction conditions have been optimized for such transformations, providing a solid foundation for the synthesis of this target molecule.

Structural Characterization: The structural elucidation of phthalazine derivatives is well-established, utilizing a combination of spectroscopic techniques. For a compound like 1-(phenylthio)phthalazine, characterization would routinely involve Nuclear Magnetic Resonance (NMR) spectroscopy to determine the proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. nih.govnih.gov X-ray crystallography has also been employed for analogous compounds to determine their three-dimensional structure with high precision. ias.ac.in

Biological Potential: Phthalazine-based compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The introduction of a phenylthio group can modulate these activities, and while specific studies on 1-(phenylthio)phthalazine are limited, related structures have been investigated for their potential as therapeutic agents. nih.govacs.org

Identified Research Gaps and Future Synthetic Challenges

Despite the general understanding of phthalazine chemistry, there are several research gaps and synthetic challenges specifically related to 1-(phenylthio)phthalazine:

Lack of Dedicated Studies: There is a notable absence of published research focusing exclusively on the synthesis, characterization, and application of "Phthalazine, 1-(phenylthio)-". Most of the available information is inferred from studies on derivatives or related compounds.

Exploration of Synthetic Diversity: While the nucleophilic substitution route is viable, future synthetic challenges include the development of more efficient, sustainable, and diverse synthetic methods. This could involve exploring C-H activation or cross-coupling reactions to form the C-S bond, which could offer alternative pathways and access to a wider range of derivatives.

Stereoselective Synthesis: For derivatives of 1-(phenylthio)phthalazine that may contain chiral centers, the development of stereoselective synthetic methods will be crucial for investigating the biological activities of individual enantiomers.

Investigation of Reactivity: A thorough investigation of the reactivity of the 1-(phenylthio)phthalazine core is needed. Understanding how the phenylthio group influences the reactivity of the phthalazine ring system will be key to its utility as a synthetic intermediate for more complex molecules.

Advancements in Characterization and Computational Modeling

Modern analytical techniques and computational chemistry offer powerful tools to deepen our understanding of "Phthalazine, 1-(phenylthio)-".

Advanced Spectroscopic Techniques: The application of two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for the definitive structural confirmation of novel derivatives.

Computational Chemistry: Density Functional Theory (DFT) has become an invaluable tool for studying the electronic structure, reactivity, and spectroscopic properties of organic molecules. researchgate.net DFT calculations can be used to:

Predict NMR and IR spectra to aid in experimental characterization.

Determine the frontier molecular orbitals (HOMO and LUMO) to understand the compound's reactivity and electronic properties. researchgate.net

Model potential reaction mechanisms and transition states for its synthesis.

Perform molecular docking studies to predict the binding affinity of 1-(phenylthio)phthalazine derivatives with biological targets. nih.gov

These computational approaches can guide experimental work and accelerate the discovery of new applications for this class of compounds.

Prospects for Emerging Applications in Materials Science and Catalysis

The unique structural and electronic properties of "Phthalazine, 1-(phenylthio)-" suggest potential applications beyond medicinal chemistry, particularly in materials science and catalysis.

Materials Science: The phthalazine core is a planar, aromatic system that can participate in π-π stacking interactions. The presence of a sulfur atom in the phenylthio group can also lead to specific intermolecular interactions. These features could be exploited in the design of:

Organic electronic materials: Thioether-containing aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms of the phthalazine ring and the sulfur atom of the phenylthio group can act as coordination sites for metal ions, potentially forming novel coordination polymers with interesting structural and functional properties. mdpi.com

Catalysis: Phthalazine derivatives can serve as ligands for transition metal catalysts. mdpi.com The bidentate N,N-chelating ability of the phthalazine ring, combined with the potential for the sulfur atom to coordinate to a metal center, makes 1-(phenylthio)phthalazine an interesting candidate for the development of new catalysts for a variety of organic transformations. The electronic properties of the phenylthio substituent can be tuned to modulate the catalytic activity of the metal center.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(phenylthio)phthalazine derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React phthalazinone derivatives with thiophenol groups under reflux in POCl₃/PCl₅ to introduce the phenylthio moiety (e.g., heating 4-[4'-methoxyphenyl]phthalazinone with PCl₅ in POCl₃ yields chlorinated intermediates, which are then treated with thiophenol .

- Step 2 : Purify intermediates via recrystallization (ethanol/water mixtures) and confirm structures using elemental analysis, IR, and NMR .

- Alternative route : Use iodine-catalyzed domino reactions for multi-component synthesis, as demonstrated in pyrrolidinone derivatives .

Basic: How can researchers validate the structural integrity of synthesized 1-(phenylthio)phthalazine compounds?

A multi-technique approach is critical:

- Spectroscopy :

- Mass spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 236.00 for C₁₄H₁₂N₄) .

- X-ray crystallography : Resolve crystal structures (CCDC deposition codes, e.g., 2145133) for unambiguous confirmation .

Advanced: What strategies optimize structure-activity relationships (SAR) for anticancer activity in 1-(phenylthio)phthalazine derivatives?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., –CF₃, –F) at the 3,4-positions of the phenylthio moiety to enhance cytotoxicity. For instance, compound 13 (1-(4-fluoro-3-CF₃-anilino)-4-(3,4-difluorophenylthiomethyl)phthalazine) showed superior activity over cisplatin in MTT assays .

- Scaffold hybridization : Fuse phthalazine with pyridine or quinoline systems to improve DNA intercalation or kinase inhibition .

- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities with topoisomerase II or EGFR targets .

Advanced: How should in vitro anticancer assays be designed to evaluate 1-(phenylthio)phthalazine derivatives?

- Cell lines : Test against diverse cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess selectivity .

- Dosage : Use a gradient (0.1–100 µM) to determine IC₅₀ values.

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control.

- Endpoint assays : Employ MTT or SRB assays to quantify cell viability, ensuring triplicate runs to minimize variability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Source validation : Cross-check purity (≥95% via HPLC) and synthetic routes to rule out batch-specific impurities .

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 vs. 72 hours) .

- Meta-analysis : Compare data across peer-reviewed studies (e.g., activity of 12 vs. 13 in different cell lines) to identify trends .

Advanced: What frameworks guide hypothesis-driven research on 1-(phenylthio)phthalazine derivatives?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Explore understudied targets (e.g., PARP inhibition) rather than replicating known mechanisms .

- Relevance : Align with global health priorities (e.g., drug-resistant cancers).

- Ethics : Adhere to institutional guidelines for cytotoxicity testing and animal studies .

Advanced: What safety protocols are essential for handling phenylthio-containing phthalazines?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize reactive intermediates (e.g., chlorinated byproducts) before disposal .

- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodent models .

Advanced: How can computational modeling enhance the design of 1-(phenylthio)phthalazine derivatives?

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to optimize redox activity .

- MD simulations : Simulate ligand-protein binding stability over 100 ns trajectories (e.g., GROMACS) .

- ADMET prediction : Use SwissADME or pkCSM to forecast bioavailability and toxicity risks .

Advanced: What strategies improve aqueous solubility of hydrophobic 1-(phenylthio)phthalazine analogs?

- Prodrug design : Introduce phosphate or glycoside moieties for enhanced hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles .

- Co-solvent systems : Use DMSO:PBS (1:4) or cyclodextrin complexes for in vitro studies .

Advanced: What knowledge gaps persist in phthalazine derivative research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.